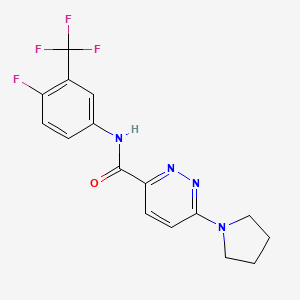

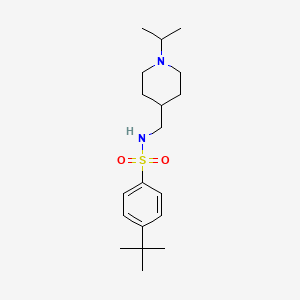

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to 3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid involves complex reactions that yield a variety of heterocyclic compounds. For instance, the Ugi reaction has been employed to synthesize 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, which are a new class of cyclic dipeptidyl ureas . Similarly, the interaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents has led to the formation of novel triazine derivatives with potential anti-tumor properties .

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of a triazine ring, which is a common feature in the molecules studied. X-ray diffraction has been used to determine the structure of these compounds, revealing details such as tautomeric forms and hydrogen bonding . The triazine ring serves as a scaffold for various substitutions that can significantly alter the biological activity and physical properties of the compounds .

Chemical Reactions Analysis

The triazine core of these compounds is highly reactive and can undergo various chemical reactions. For example, the treatment of selected [1,2,4]triazines with diazomethane leads to the formation of O-methyl derivatives . The reactivity of the triazine ring also allows for the synthesis of diverse derivatives through condensation with different reagents, such as active methylene compounds, aromatic aldehydes, and activated unsaturated compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of substituents such as fluorine and nitro groups can enhance the antimicrobial activity of the compounds . Additionally, the introduction of a thioxo group into the triazine ring can lead to compounds with significant anti-inflammatory activity . The interaction with cyclic anhydrides of non-symmetric dicarboxylic acids has been shown to affect the regioselectivity of the cyclization processes, which in turn influences the physical properties of the resulting compounds .

Scientific Research Applications

Synthetic Methodologies

Direct Synthesis of Oxazolines : The direct synthesis of 2-oxazolines from carboxylic acids using triazine derivatives under mild conditions showcases an efficient approach to synthesizing heterocyclic compounds. This methodology highlights the versatility of triazine derivatives in facilitating ring closure reactions to produce oxazolines, which are pivotal in various synthetic organic and medicinal chemistry applications (Bandgar & Pandit, 2003).

Anticancer Activity of Triazinone Derivatives : Research into S-glycosyl and S-alkyl derivatives of triazinone compounds demonstrates significant anticancer activities against various cancer cell lines. These findings underscore the potential of triazine-based compounds in developing new anticancer agents, highlighting their application in therapeutic drug discovery (Saad & Moustafa, 2011).

Biological Evaluation and Compound Interaction

DNA Binding Studies and Antiproliferative Activity : Novel Pt(II)-complexes with an L-alanyl-based ligand demonstrate moderate cytotoxic activity on cancer cells and a marked ability to bind DNA. These findings suggest the utility of triazine derivatives in designing metal-based drugs with potential dual action, combining the metal center's properties with the biological activity of the triazine moiety (Riccardi et al., 2019).

Cobalt Complexes with Triazine Schiff Base Ligands : The synthesis and characterization of cobalt complexes supported by triazine Schiff base ligands, along with their biological evaluation, demonstrate the role of triazine derivatives in developing metal complexes with potential applications in biochemistry and pharmacology. These complexes' interaction with DNA and proteins further illustrates the broad applicability of triazine-based compounds in studying and modulating biological systems (Parveen et al., 2018).

properties

IUPAC Name |

3-[3-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O4S/c1-8-2-3-9(6-10(8)16)17-12(21)7-25-15-18-14(24)11(19-20-15)4-5-13(22)23/h2-3,6H,4-5,7H2,1H3,(H,17,21)(H,22,23)(H,18,20,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXQOKVHGOWRFFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-((2-((3-Chloro-4-methylphenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

![3-heptyl-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-methylbutanamide](/img/structure/B2539953.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)

![N-((5-((2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-4-(tert-butyl)benzamide](/img/structure/B2539963.png)

![Methyl 2-[5,7-dimethyl-2-(5-nitrofuran-2-carbonyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2539964.png)

![3,4-Dimethoxy-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzamide](/img/structure/B2539966.png)